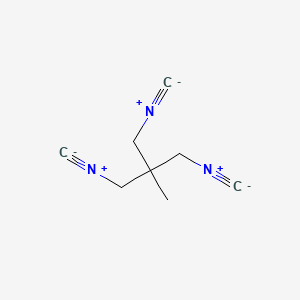
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane is a unique compound characterized by the presence of multiple isocyanide groups. This compound is notable for its symmetrical structure and high functional group tolerance, making it a valuable target in synthetic chemistry. The isocyanide group is highly versatile and finds applications in various fields, including organic, inorganic, metalorganic, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane involves a multi-step process starting from pentaerythritol tetrabromide. The key steps include nucleophilic substitution, reduction, and dehydration reactions :
Nucleophilic Substitution: Pentaerythritol tetrabromide reacts with sodium azide to form 1,3-diazido-2,2-bis(azidomethyl)propane.
Reduction: The tetraazide compound is reduced using hydrogen and palladium-on-charcoal to yield 2,2-bis(aminomethyl)propane-1,3-diamine.
Dehydration: The tetraamine undergoes dehydration with ethyl formate to form the tetraformamide, which is then dehydrated to produce the final tetraisocyanide compound.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane undergoes various types of reactions, including:
Multicomponent Reactions (MCRs): The compound is particularly useful in Ugi and Passerini reactions, which involve the formation of complex molecules from multiple reactants in a single step.
Substitution Reactions: The isocyanide groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Ugi Reaction: Typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide under mild conditions.
Passerini Reaction: Involves an aldehyde, a carboxylic acid, and an isocyanide, usually carried out at room temperature.
Major Products
The major products formed from these reactions are complex organic molecules, including dendrimers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) .
Scientific Research Applications
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane is primarily based on its ability to participate in multicomponent reactions. The isocyanide groups act as nucleophiles, reacting with electrophiles to form stable intermediates that lead to the formation of complex products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Similar Compounds
Tris(2-isocyanoethyl)amine: A compound with three isocyanide groups, used in the synthesis of complex supramolecules.
Other Tetraisocyanides: Only a few organic tetraisocyanides have been synthesized, including those with different substituents on the central carbon atom.
Uniqueness
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane is unique due to its symmetrical structure and high functional group tolerance. This makes it particularly valuable in multicomponent reactions, where it can form a wide variety of complex products with high efficiency .
Properties
CAS No. |
133360-69-7 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane |
InChI |
InChI=1S/C8H9N3/c1-8(5-9-2,6-10-3)7-11-4/h5-7H2,1H3 |
InChI Key |
USRLHGTZQFPUDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+]#[C-])(C[N+]#[C-])C[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)

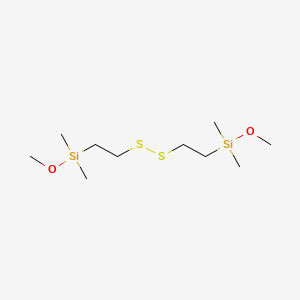
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
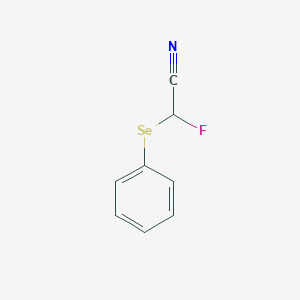

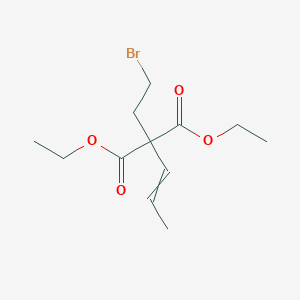
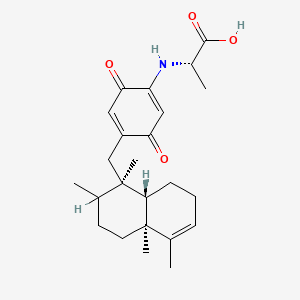
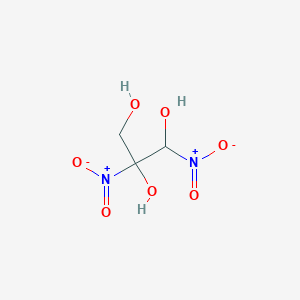
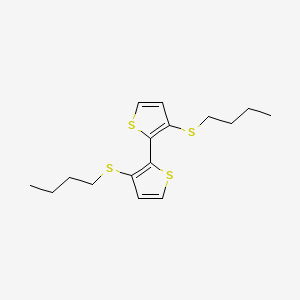
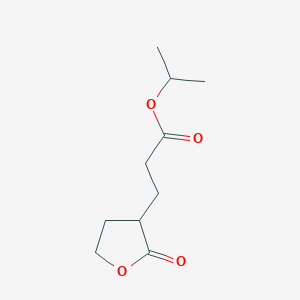

![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
